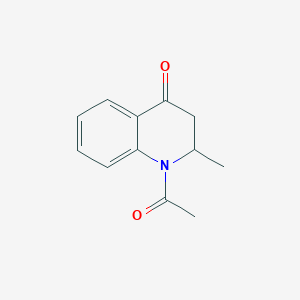

1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one

Beschreibung

Structural Classification and Nomenclature

1-Acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one belongs to the quinolinone class of heterocyclic compounds, specifically classified as a dihydroquinolinone derivative due to the partial saturation of the quinoline ring system. The compound's International Union of Pure and Applied Chemistry name accurately reflects its structural features: the presence of an acetyl group at the nitrogen-1 position, a methyl substituent at carbon-2, and the dihydro designation indicating the saturation of the 2,3-bond within the quinoline framework. The systematic nomenclature also incorporates the (1H)-designation, which specifies the tautomeric form and the position of the hydrogen atom in the heterocyclic system. Alternative naming conventions include 4(1H)-Quinolinone, 1-acetyl-2,3-dihydro-2-methyl-, which follows the Chemical Abstracts Service indexing methodology.

The molecular structure can be represented through various chemical notation systems, with the Standard International Chemical Identifier string InChI=1S/C12H13NO2/c1-8-7-12(15)10-5-3-4-6-11(10)13(8)9(2)14/h3-6,8H,7H2,1-2H3 providing a unique digital fingerprint for the compound. The Simplified Molecular Input Line Entry System representation CC1CC(=O)C2=CC=CC=C2N1C(=O)C offers a linear notation that captures the essential connectivity and stereochemical information. These standardized representations facilitate database searching and computational chemistry applications, enabling researchers to access comprehensive information about the compound's properties and synthetic pathways.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H13NO2 | |

| Molecular Weight | 203.241 g/mol | |

| Monoisotopic Mass | 203.094629 | |

| Chemical Abstracts Service Number | 128649-34-3 | |

| ChemSpider Identification | 512491 |

Historical Context and Discovery

The historical development of quinoline-based compounds traces back to 1834 when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar, initially naming it leukol, meaning "white oil" in Greek. This foundational discovery established the quinoline scaffold as a significant structural motif in organic chemistry, leading to extensive research into its derivatives and synthetic modifications. The subsequent recognition of quinoline's pharmaceutical potential, particularly demonstrated through the development of chloroquine as an antimalarial agent in 1934 by Hans Andersag and colleagues at Bayer laboratories, sparked widespread interest in quinoline-containing compounds. This historical context provided the scientific foundation for the later development of dihydroquinolinone derivatives, including this compound.

The evolution of quinoline chemistry throughout the 19th and 20th centuries involved significant contributions from multiple researchers who refined both the understanding of quinoline's structure and the methodologies for synthesizing its derivatives. Charles Gerhardt's work in 1842, involving the dry distillation of quinine with potassium hydroxide to obtain compounds initially thought to be distinct from Runge's quinoline, ultimately led to August Hoffmann's recognition that these apparent isomers were actually identical compounds contaminated with different impurities. This clarification process exemplified the careful analytical work required to establish accurate structural assignments in early heterocyclic chemistry research. The systematic study of quinoline derivatives provided the knowledge base necessary for developing modern synthetic approaches to compounds like this compound.

Position within Heterocyclic Chemistry

This compound occupies a specific position within the comprehensive classification system of heterocyclic compounds as defined by chemical patent classification systems. According to the Cooperative Patent Classification definition for heterocyclic compounds, this molecule falls under the C07D subclass, specifically within the range covering compounds containing a single heterocycle with nitrogen as the ring heteroatom. The compound's classification as a six-membered aromatic heterocycle fused with a benzene ring places it in the quinoline family, distinguished from simpler pyridine derivatives by its bicyclic structure. The partial saturation of the quinoline ring system, evident in the 2,3-dihydro designation, creates a unique structural category that bridges fully aromatic quinolines with completely saturated tetrahydroquinoline derivatives.

The systematic classification of this compound within heterocyclic chemistry frameworks considers both its structural features and its synthetic accessibility through established methodologies. Heterocyclic classification systems recognize the compound as belonging to the aromatic six-membered nitrogen-containing heterocycle category, specifically the quinoline subfamily, while acknowledging the modifications introduced by partial saturation and functional group substitution. This positioning influences the compound's chemical reactivity patterns, synthetic utility, and potential applications in medicinal chemistry research. The presence of both electron-withdrawing (acetyl) and electron-donating (methyl) substituents creates a complex electronic environment that affects the compound's behavior in various chemical transformations and biological systems.

| Classification Category | Description | Structural Features |

|---|---|---|

| Primary Class | Heterocyclic Aromatic Compound | Nitrogen-containing ring system |

| Secondary Class | Quinoline Derivative | Benzene-fused pyridine |

| Tertiary Class | Dihydroquinolinone | Partially saturated quinolinone |

| Substitution Pattern | N-acetyl-2-methyl | Specific substituent arrangement |

Relationship to Dihydroquinolinone Family

This compound represents a specific member within the broader dihydroquinolinone family, sharing structural characteristics with related compounds while maintaining distinct substitution patterns that influence its chemical and biological properties. The dihydroquinolinone framework, characterized by the partial saturation of the quinoline ring system and the presence of a ketone functionality at the 4-position, provides a common structural motif that appears throughout this compound family. Related compounds within this family include the unsubstituted 2,3-dihydro-1H-quinolin-4-one (molecular formula C9H9NO, molecular weight 147.17 g/mol), which serves as the parent structure for various substituted derivatives. The acetyl and methyl substituents in this compound create additional structural complexity and modify the electronic properties compared to the parent dihydroquinolinone system.

Contemporary synthetic methodologies have demonstrated the accessibility of various dihydroquinolinone derivatives through innovative catalytic processes, highlighting the versatility of this structural family in synthetic organic chemistry. Recent research has shown that dihydroquinolinone frameworks can be synthesized through synergistic catalysis combining photolysis and Lewis base catalysis, utilizing in situ generated ketenes from visible-light-mediated Wolff rearrangement reactions. Additionally, one-pot sequential synthesis approaches have been developed to access alkenylated dihydroquinolinones with excellent yields from readily available starting materials. These synthetic advances demonstrate the continued importance of the dihydroquinolinone family in medicinal chemistry research, where such compounds serve as scaffolds for developing biologically active molecules with diverse therapeutic applications.

The structural diversity within the dihydroquinolinone family extends beyond simple substitution patterns to include various ring fusion modes and stereochemical arrangements. Crystal structure analyses of dihydroquinolinone derivatives have revealed important structural features, including disorder phenomena where nitro groups, methyl groups, and acetyl groups can occupy multiple positions, creating diastereomeric relationships between major and minor structural components. These structural variations influence the physical properties, synthetic accessibility, and biological activities of family members, making the dihydroquinolinone class a rich source of compounds for pharmaceutical research and development.

Eigenschaften

IUPAC Name |

1-acetyl-2-methyl-2,3-dihydroquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-7-12(15)10-5-3-4-6-11(10)13(8)9(2)14/h3-6,8H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMBWHSWBPDLBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2=CC=CC=C2N1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343407 | |

| Record name | 4(1H)-Quinolinone, 1-acetyl-2,3-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128649-34-3 | |

| Record name | 4(1H)-Quinolinone, 1-acetyl-2,3-dihydro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Initial Cyclization with Polyphosphoric Acid

The synthesis begins with the cyclization of 3-(phenylamino)butanoic acid using polyphosphoric acid (PPA) at 110°C for 5 hours. This step forms the 2,3-dihydroquinolin-4(1H)-one scaffold. PPA acts as both a Brønsted acid catalyst and dehydrating agent, facilitating intramolecular cyclization.

TfOH-Mediated Cyclization Followed by Acetylation

Formation of 2,3-Dihydroquinolin-4(1H)-one

Starting from N-phenyl-3-bromopropanamide, treatment with trifluoromethanesulfonic acid (TfOH) in dichloroethane (DCE) induces cyclization. The reaction proceeds at room temperature for 2 hours, yielding the non-methylated quinolinone. Introducing a methyl group at the β-position of the propionamide precursor could generate the 2-methyl variant.

Acetylation with Acetyl Chloride

The intermediate is acetylated using acetyl chloride in dichloromethane with pyridine as a base. This step achieves full conversion, though yields depend on the purity of the cyclized product.

Key Data:

- Cyclization Catalyst: TfOH

- Acetylation Reagent: Acetyl chloride

- Solvent: DCE/DCM

- Yield: 47% over three steps for analogous compounds.

Alkylation-Acetylation Sequential Approach

Methylation with Iodomethane

A method for 1-methyl-2,3-dihydroquinolin-4(1H)-one synthesis involves treating 2,3-dihydroquinolin-4(1H)-one with iodomethane and K₂CO₃ in DMF at 80°C. Adapting this, substituting iodomethane with acetyl chloride could yield the target compound, though steric effects may require optimized conditions.

Key Data:

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Challenges

- Cyclization Efficiency: PPA and TfOH promote protonation of carbonyl groups, enabling nucleophilic attack by the aniline nitrogen. Steric hindrance from the methyl group may slow cyclization, necessitating longer reaction times.

- Acetylation Selectivity: DMAP mitigates side reactions during acetylation, ensuring N-acetylation over O-acetylation.

- Pd-Catalyzed Limitations: Low yields in palladium-mediated methods stem from competing side reactions, such as diene polymerization.

Analyse Chemischer Reaktionen

Types of Reactions

1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-one derivatives, while reduction can produce 2,3-dihydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one depends on its specific biological target. In medicinal chemistry, it may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved can vary based on the compound’s structure and the nature of its interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoline: The parent compound of the quinoline family, known for its antimalarial activity.

2-methylquinoline: A methyl-substituted quinoline with similar chemical properties.

4-hydroxyquinoline: A hydroxylated quinoline derivative with diverse biological activities.

Uniqueness

1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the acetyl and methyl groups may enhance its stability and modify its interactions with biological targets.

Biologische Aktivität

1-Acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

- Molecular Formula : C₁₂H₁₃NO₂

- Molecular Weight : 203.24 g/mol

- Chemical Structure : The compound features a quinoline core, which is known for its various biological activities, particularly in antimicrobial and anticancer applications .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism involves the compound's ability to interact with microbial enzymes and disrupt critical metabolic pathways.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific protein kinases involved in tumor growth. For instance, it has shown moderate to high inhibitory activity against kinases such as JAK2 and cRAF, with IC50 values ranging from 0.25 to 0.78 µM, indicating potent anticancer potential .

The biological activity of this compound is attributed to its ability to bind to various molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Apoptosis Induction : It triggers programmed cell death in cancer cells by activating apoptotic pathways.

- Kinase Inhibition : It selectively inhibits specific kinases, which play a pivotal role in signaling pathways associated with cell growth and survival .

Case Studies

Several studies have documented the biological activities of this compound:

- Antimicrobial Study : A study demonstrated that this compound displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics.

- Cancer Cell Line Evaluation : In a series of tests on various cancer cell lines (e.g., A549 lung cancer cells), the compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 5 to 15 µM. The study highlighted its potential as a lead compound for further drug development targeting specific cancers .

Data Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-acetyl-2-methyl-2,3-dihydroquinolin-4(1H)-one?

- The compound can be synthesized via cyclization of substituted aminobenzyl alcohols with acetylating agents like acetic anhydride under reflux conditions. Alternatively, the Pictet-Spengler reaction involving N-methyltryptamine derivatives and aldehydes in acidic media provides a high-yield route .

- Key intermediates include 2,3-dihydroquinolin-4(1H)-one scaffolds, which are functionalized via acetylation at the 1-position. Reaction optimization typically involves controlling solvent polarity (e.g., THF or toluene) and catalyst selection (e.g., BF₃·Et₂O) to enhance regioselectivity .

Q. How are oxidation and reduction reactions applied to modify the core structure of this compound?

- The carbonyl group at the 4-position can be reduced using NaBH₄ or LiAlH₄ to yield 4-hydroxy derivatives, while oxidation with KMnO₄ or CrO₃ generates quinoline-2,3-dione analogs .

- Acetylation at the 1-position (via acetic anhydride/pyridine) is reversible under alkaline hydrolysis, enabling selective deprotection for further functionalization .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields reported for dihydroquinolinone syntheses?

- Discrepancies in yields (e.g., 60–90% for cyclization vs. 40–70% for Pictet-Spengler) often stem from impurities in starting materials or solvent effects. For example, polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions in acetylated intermediates .

- Advanced characterization (e.g., HRMS, X-ray crystallography) is critical to verify product purity. Conflicting melting points (e.g., 94.6–95.2°C vs. 141.1–141.9°C for derivatives) highlight the need for rigorous recrystallization protocols .

Q. How can catalytic annulation methods improve the efficiency of dihydroquinolinone synthesis?

- Palladium-catalyzed carbonylative annulation enables one-pot synthesis of 3,4-dihydroquinolin-2(1H)-ones from aryl halides and acrylamides. This method achieves >80% yield with CO insertion and tolerates electron-withdrawing substituents .

- Redox-triggered N-dealkylation/N-acylation cascades offer atom-economical routes. For example, hydride transfer agents (e.g., Hantzsch ester) coupled with DBU promote tandem reactions, reducing step count and waste .

Q. What methodologies are used to evaluate the biological activity of 1-acetyl-2-methyl derivatives?

- In vitro assays for antimicrobial activity involve minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria. Anticancer potential is assessed via MTT assays on cell lines (e.g., HepG2, MCF-7), with IC₅₀ values correlated to acetyl group positioning .

- Mechanistic studies employ kinase inhibition profiling (e.g., EGFR, CDK2) and molecular docking to identify binding motifs. For example, the acetyl group enhances hydrophobic interactions in ATP-binding pockets .

Data Analysis and Optimization

Q. How do computational tools aid in synthetic route planning for dihydroquinolinone derivatives?

- AI-driven platforms (e.g., Pistachio, Reaxys) predict feasible routes by analyzing reaction databases. Retrosynthetic algorithms prioritize steps with high "plausibility scores" (>0.5) and flag sterically hindered intermediates .

- DFT calculations optimize transition states for key steps like enolate formation, reducing trial-and-error in lab workflows .

Q. What analytical techniques confirm the structural integrity of synthesized compounds?

- 13C-NMR resolves quaternary carbons (e.g., C-4 carbonyl at ~190 ppm), while IR confirms acetyl C=O stretches (~1680 cm⁻¹). HRMS validates molecular formulae (e.g., C₁₂H₁₃NO₂ requires m/z 203.0946) .

- Single-crystal X-ray diffraction (e.g., Acta Crystallographica data) provides unambiguous proof of regiochemistry, as seen in 1-benzyl derivatives .

Comparative Studies

Q. How do substitution patterns influence the physicochemical properties of dihydroquinolinones?

- Acetylation at the 1-position increases logP by ~0.5 units compared to methyl derivatives, enhancing blood-brain barrier penetration. Substituents at the 2-methyl group reduce melting points (e.g., 147°C vs. 169°C for unsubstituted analogs) due to disrupted crystal packing .

- Electron-withdrawing groups (e.g., -NO₂) at the 6-position redshift UV-Vis absorption (λmax 320→350 nm), useful for photodynamic therapy applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.